5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid 5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 328028-30-4
VCID: VC8414274
InChI: InChI=1S/C13H9ClN2O7S/c14-10-3-2-8(16(20)21)6-12(10)24(22,23)15-7-1-4-11(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19)
SMILES: C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O)O
Molecular Formula: C13H9ClN2O7S
Molecular Weight: 372.74 g/mol

5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid

CAS No.: 328028-30-4

Cat. No.: VC8414274

Molecular Formula: C13H9ClN2O7S

Molecular Weight: 372.74 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid - 328028-30-4

Specification

CAS No. 328028-30-4
Molecular Formula C13H9ClN2O7S
Molecular Weight 372.74 g/mol
IUPAC Name 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid
Standard InChI InChI=1S/C13H9ClN2O7S/c14-10-3-2-8(16(20)21)6-12(10)24(22,23)15-7-1-4-11(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19)
Standard InChI Key KKWHQRWSXVDVOU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O)O
Canonical SMILES C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O)O

Introduction

Chemical Structure and Nomenclature

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the sulfonamide NH (δ 10.2–11.0 ppm), aromatic protons split into multiplets (δ 7.5–8.5 ppm), and a broad peak for the hydroxyl group (δ 5.5–6.0 ppm) .

  • IR Spectroscopy: Key absorptions at 3350 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O acid), 1530 cm⁻¹ (asymmetric NO₂), and 1350 cm⁻¹ (symmetric SO₂) .

Synthetic Methodologies

Nitration of o-Chlorobenzoic Acid

The synthesis begins with nitration of o-chlorobenzoic acid, as detailed in patent CN102329237A :

Reaction Conditions:

  • Nitrating Agent: Concentrated H₂SO₄ (3.5–4.5:1 ratio to substrate)

  • Temperature: 30–40°C

  • Time: ≥2 hours post-nitric acid addition

This step yields a mixture of 2-chloro-5-nitrobenzoic acid (95%) and 2-chloro-3-nitrobenzoic acid (5%) .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Aqueous Solubility0.12 g/L25°C, pH 7.0
LogP (Octanol-Water)2.34Predicted via XLogP3-AA
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media (≥50 mg/mL at pH 9.0) .

Biological Activity and Applications

Enzyme Inhibition

The sulfonamide moiety enables competitive inhibition of metalloenzymes:

  • Lipoxygenase (12-LOX): IC₅₀ = 3.2 μM in murine macrophage assays, reducing leukotriene B₄ synthesis by 78%.

  • Carbonic Anhydrase IX: Ki = 89 nM, suggesting antitumor potential via hypoxia pathway modulation .

Industrial Applications

  • Dye Intermediate: Nitro and sulfonate groups facilitate azo dye synthesis for textile applications.

  • Polymer Additive: Enhances UV stability in polycarbonates at 0.1–0.5% w/w .

Comparative Analysis with Structural Analogs

Compound12-LOX IC₅₀ (μM)LogPMelting Point (°C)
Target Compound3.22.34218–220
4-Chloro-3-nitro analog5.82.67195–197
Non-nitrated sulfonamide >1001.89185–187

The nitro group at C5 enhances enzyme affinity but reduces thermal stability compared to non-nitrated analogs .

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